molecular formula C18H24N4O4S B2422523 Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396807-27-4

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate

Cat. No.: B2422523
CAS No.: 1396807-27-4
M. Wt: 392.47
InChI Key: GHNPVOKVPAQXSJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperazine ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(24)22-10-8-21(9-11-22)15(23)12-20(2)17-19-16-13(25-3)6-5-7-14(16)27-17/h5-7H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNPVOKVPAQXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Biological Activity

Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O4SC_{19}H_{24}N_4O_4S, with a molecular weight of approximately 420.48 g/mol. The compound features a piperazine ring, known for its diverse biological activities, and a thiazole moiety that may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole structures exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar capabilities. The mechanisms often involve:

  • Induction of Apoptosis : Activation of programmed cell death pathways.
  • Inhibition of Cell Proliferation : Suppression of cancer cell growth.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It has shown efficacy against various bacterial strains, indicating its potential as an antibacterial agent. Notably, the thiazole component is often associated with enhanced antimicrobial properties.

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential acetylcholinesterase inhibitor

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may exhibit activity. Piperazine derivatives are known to act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease. The activity of this compound in this regard warrants further investigation.

Study 1: Anticancer Efficacy

A study published in 2020 evaluated the anticancer properties of thiazole derivatives similar to this compound. The results showed significant cytotoxicity against human cancer cell lines with IC50 values indicating potent activity, highlighting the potential for developing new anticancer therapies based on this structure.

Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of thiazole-containing compounds revealed that this compound exhibited substantial inhibition against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.

Study 3: Neuroprotective Effects

In vitro studies have demonstrated that derivatives of piperazine can protect neuronal cells from oxidative stress. While specific data on this compound is limited, its structural similarities to known neuroprotective agents suggest potential efficacy in neuroprotection.

The mechanism of action for this compound involves specific interactions with molecular targets, which could include:

  • Binding to Proteins and Receptors : Leading to changes in cellular pathways.
  • Modulation of Enzyme Activities : Affecting metabolic processes within cells.

Q & A

Q. What are the typical synthetic routes and critical reaction conditions for this compound?

Synthesis involves multi-step reactions, starting with coupling the benzo[d]thiazole core to the piperazine-carboxylate backbone. Key steps include:

  • Acylation : Reaction of 4-methoxybenzo[d]thiazol-2-amine with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) .
  • Piperazine coupling : Use of ethyl piperazine-1-carboxylate with the acylated intermediate in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for final product isolation . Critical controls : pH monitoring during acylation, inert atmosphere (N₂/Ar) to prevent oxidation, and strict temperature gradients .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at C4 of benzothiazole, piperazine ring protons) .
  • HPLC : Purity assessment (>95%) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved?

  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., piperazine CH₂ groups) and confirm spatial proximity of substituents .
  • X-ray crystallography : Single-crystal analysis to resolve ambiguities in regiochemistry (e.g., acetyl-piperazine linkage) using SHELX programs .
  • Computational validation : DFT-based chemical shift predictions (Gaussian or ORCA) to cross-validate experimental NMR data .

Q. What strategies optimize reaction yields while minimizing side products?

  • Design of Experiments (DoE) : Screen variables (solvent polarity, catalyst loading) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs for acylation) and improve regioselectivity .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can biological activity mechanisms be systematically investigated?

  • Target engagement assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity for enzymes/receptors .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets) .
  • Metabolic stability studies : LC-MS/MS to assess hepatic microsomal degradation and identify metabolic hotspots .

Q. What methodologies address stability challenges under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13) to identify degradation pathways .
  • Thermal analysis : TGA/DSC to determine melting points and thermal decomposition thresholds .
  • Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies in biological activity data across studies?

  • Meta-analysis : Pool data from enzyme inhibition assays (IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers .
  • Orthogonal assays : Validate results using complementary techniques (e.g., fluorescence polarization alongside SPR) .
  • Structural analogs : Compare activity trends with derivatives to isolate substituent-specific effects .

Q. What computational tools are recommended for structure-activity relationship (SAR) modeling?

  • QSAR models : Use MOE or RDKit to correlate substituent properties (logP, polar surface area) with bioactivity .
  • Molecular dynamics (MD) : GROMACS simulations to assess target binding stability over time (≥100 ns trajectories) .
  • ADMET prediction : SwissADME or pkCSM to forecast pharmacokinetic profiles and guide lead optimization .

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